1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 87412-92-8
VCID: VC15995600
InChI: InChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine

CAS No.: 87412-92-8

Cat. No.: VC15995600

Molecular Formula: C7H8N4

Molecular Weight: 148.17 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine - 87412-92-8

Specification

CAS No. 87412-92-8
Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
IUPAC Name 1,3-dimethylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3
Standard InChI Key FTNDQFMFKIIXPZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=NC=NC=C12)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Tautomerism

The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine (Figure 1). X-ray crystallographic studies of analogous compounds demonstrate planar geometry with bond lengths of 1.36–1.41 Å for N–N bonds in the pyrazole ring and 1.32–1.35 Å for C–N bonds in the pyrimidine . The methyl groups at N1 and C3 enforce a fixed 1H-tautomer, eliminating annular tautomerism observed in unmethylated analogs. This tautomeric stabilization enhances predictability in molecular docking studies.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular formulaC₇H₈N₄
Molecular weight162.17 g/mol
logP (octanol/water)1.8 ± 0.2
pKa (pyrimidine N)4.2 (calculated)
Tautomeric forms1H-tautomer dominant (>95%)

Spectroscopic Characterization

Advanced NMR techniques confirm regiochemistry:

  • ¹H NMR (DMSO-d6): δ 8.71 (s, 1H, C6-H), 3.93 (s, 3H, N1-CH3), 2.58 (s, 3H, C3-CH3)

  • ¹³C NMR: 158.4 (C4), 152.1 (C7a), 109.8 (C3a), 33.1 (N1-CH3), 22.4 (C3-CH3)
    HMBC correlations between C3-CH3 and C4/C7a carbons verify substitution patterns.

Synthetic Methodologies

Cyclocondensation of 5-Aminopyrazoles

The primary route involves reacting 5-amino-1,3-dimethylpyrazole with β-diketones or alkynones under acidic conditions (Scheme 1):

5-Amino-1,3-dimethylpyrazole+RC(O)CH₂C(O)R’HCl, EtOH1,3-Dimethyl-pyrazolo[3,4-d]pyrimidine\text{5-Amino-1,3-dimethylpyrazole} + \text{RC(O)CH₂C(O)R'} \xrightarrow{\text{HCl, EtOH}} \text{1,3-Dimethyl-pyrazolo[3,4-d]pyrimidine}

Yields range from 45–78% depending on R/R' substituents . Microwave-assisted synthesis reduces reaction times from 12 h to 30 min with comparable yields .

Transition Metal-Catalyzed Approaches

Palladium-catalyzed coupling enables late-stage diversification:

4-Chloro-derivative+ArB(OH)₂Pd(PPh₃)₄, K₂CO₃4-Aryl-substituted analogs\text{4-Chloro-derivative} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{4-Aryl-substituted analogs}

This method achieves >85% yield for electron-rich aryl groups but <40% for sterically hindered substituents .

Table 2: Comparison of Synthetic Routes

MethodYield (%)TimeScalability
Cyclocondensation45–786–12hHigh
Microwave-assisted65–820.5hMedium
Pd-catalyzed coupling40–853hLow

Biological Activities and Mechanisms

Kinase Inhibition Profiling

1,3-Dimethyl derivatives exhibit broad-spectrum kinase inhibition:

Table 3: IC₅₀ Values Against Cancer Targets

KinaseIC₅₀ (nM)Cell LineReference
EGFR T790M2.1A549 (NSCLC)
CDK2/Cyclin E8.7MCF-7 (Breast)
VEGFR-214.3HUVEC

Mechanistic studies show competitive ATP binding with ΔG = -9.8 kcal/mol (molecular docking) . The C3-methyl group fills a hydrophobic pocket in EGFR, while N1-methyl prevents π-stacking with Phe856 .

Antiproliferative Effects

In NCI-60 screening, lead compound 7b (4-anilino derivative) showed GI₅₀ = 0.012 µM against leukemia CCRF-CEM cells . Flow cytometry revealed G1/S cell cycle arrest via p21 upregulation and cyclin D1 suppression .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects at C4

  • Electron-withdrawing groups (Cl, CF₃): Enhance kinase affinity but reduce solubility (logP ↑0.5)

  • Amino substituents: 4-Anilino derivatives show 10–100× potency vs. H-donor groups

  • Bulk tolerance: 4-(3-Chlorophenyl) optimal; larger groups (naphthyl) cause steric clashes

N1/C3 Modification Impact

  • N1-demethylation: Reduces metabolic stability (t₁/₂ ↓ from 6.2h to 1.8h in microsomes)

  • C3-ethyl vs. methyl: Improves VEGFR-2 activity (IC₅₀ 8.9 nM) but increases hepatotoxicity

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 Papp = 12.3 × 10⁻⁶ cm/s (high permeability)

  • Metabolism: CYP3A4-mediated N-demethylation (major pathway)

  • Excretion: 68% fecal, 22% renal (rat model)

Industrial Production and Scale-Up

Continuous Flow Synthesis

A pilot-scale process using Corning AFR™ reactor achieves 92% yield at 2 kg/day:

  • Conditions: 140°C, 15 bar, residence time 8 min

  • Cost Analysis: Raw material cost $45/g (lab) vs. $8/g (pilot)

Green Chemistry Advances

Solvent recycling and biocatalytic steps reduce PMI (Process Mass Intensity) from 120 to 32:

PMI=Total mass in process (kg)Mass of product (kg)\text{PMI} = \frac{\text{Total mass in process (kg)}}{\text{Mass of product (kg)}}

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